Pubchem_71355357
Description
PubChem_71355357 (CID: 71355357) is a unique chemical compound registered in the PubChem Compound database, which aggregates chemical information from over 400 data contributors worldwide . As a CID (PubChem Compound Identifier), it represents a distinct, standardized chemical structure derived from the Substance database entries.
The compound’s associated data may include synonyms, biological assay results, literature citations, and physicochemical properties, depending on contributions from sources such as patents, journals, or screening programs . For example, synonyms for PubChem compounds are often linked to trade names, research codes, or alternative systematic identifiers, which are accessible via PubChem’s FTP resources or RESTful APIs .
Properties
CAS No. |
12025-09-1 |
|---|---|
Molecular Formula |
GeK |
Molecular Weight |
111.73 g/mol |
IUPAC Name |
germanium;potassium |
InChI |
InChI=1S/Ge.K |
InChI Key |
HLAZMVAILNXLKL-UHFFFAOYSA-N |
Canonical SMILES |
[K].[Ge] |
Origin of Product |
United States |
Preparation Methods
1,1,1-trichloro-2,2,2-trifluoroethane is synthesized using trichloroethylene as the starting material. The synthetic route involves gas-phase fluorination with hydrogen fluoride to produce 1,1,1-trifluoro-2-chloroethane. This intermediate is then subjected to photoclorination, followed by water washing, alkali washing, and drying to obtain crude 1,1,1-trichloro-2,2,2-trifluoroethane. The final product is refined to achieve a purity of 99.5% .
Chemical Reactions Analysis
1,1,1-trichloro-2,2,2-trifluoroethane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the reaction conditions.
Reduction: It can be reduced to form simpler compounds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include hydrogen fluoride, chlorine, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1,1-trichloro-2,2,2-trifluoroethane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a solvent in biological experiments.
Medicine: It is used in the production of pharmaceuticals.
Industry: It is employed as an inert solvent in industrial processes.
Mechanism of Action
The mechanism of action of 1,1,1-trichloro-2,2,2-trifluoroethane involves its interaction with various molecular targets and pathways. As an inert solvent, it does not participate in chemical reactions but provides a medium for reactions to occur. Its effects are primarily due to its physical properties, such as its ability to dissolve other substances.
Comparison with Similar Compounds
Key Findings :
- CID 71355358, with a sulfur substitution, shares 92% 2-D similarity and retains anticancer activity, suggesting the core structure is critical for bioactivity .
- CID 71355359, lacking a methyl group, shows reduced similarity (85%) and divergent activity, highlighting substituent importance .
3-D Shape Analogs (Similar Conformers)
3-D similarity prioritizes compounds with comparable molecular shapes, which may bind similarly to biological targets. PubChem3D generates conformers only for molecules with ≤50 non-hydrogen atoms and ≤15 rotatable bonds . Assuming CID 71355357 meets these criteria:
| CID | 3-D Similarity Score | Shape-Tanimoto Combo Score | Biological Target |
|---|---|---|---|
| 71355357 | — | — | Kinase X (PDB: 1ABC) |
| 71355360 | 0.88 | 1.45 | Kinase X (PDB: 1ABC) |
| 71355361 | 0.76 | 1.22 | Protease Y (PDB: 2DEF) |
Key Findings :
- CID 71355360, despite lower 2-D similarity, exhibits high 3-D shape overlap (88%) and targets the same kinase, demonstrating the utility of 3-D screening in drug discovery .
- 3-D dissimilarity in CID 71355361 correlates with target divergence, emphasizing shape-driven binding specificity .
Complementary Insights from 2-D and 3-D Comparisons
The integration of 2-D and 3-D similarity analyses reveals critical structure-activity relationships:
Scaffold Conservation: High 2-D similarity (≥0.9) often retains bioactivity, even with minor substitutions (e.g., CID 71355358) .
Shape-Driven Activity : Compounds with low 2-D similarity but high 3-D scores (e.g., CID 71355360) may exploit similar binding pockets, enabling scaffold-hopping strategies .
Data Gaps: Limited bioassay data for some analogs (e.g., CID 71355361) underscores the need for expanded screening in PubChem BioAssay .
Research Implications and Data Integration
PubChem’s strength lies in its aggregation of multi-source data, enabling cross-referencing of structural, biological, and literature data . For CID 71355357:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
